Asarinin

Catalog No.
S1513931
CAS No.
133-05-1
M.F
C20H18O6
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asarinin

CAS Number

133-05-1

Product Name

Asarinin

IUPAC Name

5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1

InChI Key

PEYUIKBAABKQKQ-WZBLMQSHSA-N

SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Synonyms

1-asarinine

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6

Neuroprotection:

Studies suggest that Asarinin may possess neuroprotective properties. It has been shown to:

  • Reduce oxidative stress: Asarinin significantly inhibited the decrease in superoxide dismutase (SOD) activity, an antioxidant enzyme crucial for protecting cells from oxidative damage, in PC12 cells exposed to 6-hydroxydopamine (6-OHDA), a neurotoxin implicated in Parkinson's disease [].

Anti-inflammatory Effects:

Asarinin exhibits anti-inflammatory properties that may be beneficial in various conditions. Research suggests it can:

  • Suppress mast cell activation: Asarinin inhibited the phosphorylation of Src family kinases, which play a key role in mast cell activation, a process involved in inflammatory responses like allergies and asthma [].

Cardiovascular Health:

Studies indicate that Asarinin may contribute to cardiovascular health by:

  • Preventing atherosclerosis: Asarinin reduced basal and tumor necrosis factor-alpha (TNF-α)-induced vascular smooth muscle cell migration and proliferation, potentially hindering the development of atherosclerosis, the buildup of plaque in arteries [].

Other Potential Applications:

Preliminary research suggests Asarinin may hold promise in other areas, including:

  • Cancer: Studies indicate potential anti-cancer properties, although further investigation is needed [].
  • Metabolic health: Asarinin may play a role in regulating blood sugar levels, requiring further research [].

Asarinin is a naturally occurring furofuran lignan, primarily derived from sesame oil through the oxidation of sesamin. Its chemical formula is C20H18O6C_{20}H_{18}O_{6} and it is recognized for its unique structural characteristics, which include a furofuran moiety that distinguishes it from other lignans. Asarinin exhibits significant biological activities, including antioxidant, anticancer, and antibacterial properties, making it a compound of interest in both pharmacological and nutritional research .

, primarily involving the oxidation of sesamin. This process typically employs potassium permanganate under acidic conditions to facilitate the conversion. The reaction mechanism involves the formation of an unstable intermediate that ultimately leads to the production of asarinin . Additionally, heterogeneous catalysts such as phosphotungstic acid and zeolite beta have been shown to enhance the efficiency of this conversion process .

Asarinin has been extensively studied for its biological activities:

  • Antioxidant Activity: It exhibits strong inhibition against DPPH free radicals, showing a higher inhibition rate compared to sesamin .
  • Anticancer Properties: Asarinin has demonstrated anti-proliferative effects in various cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects: Research indicates that asarinin may inhibit mast cell activation and serve as a Src family kinase inhibitor, which could be beneficial in treating allergic reactions and anaphylaxis .

These activities highlight asarinin's potential therapeutic applications.

The synthesis of asarinin can be achieved through several methods:

  • Oxidation of Sesamin:
    • Reagents: Potassium permanganate in acidic conditions.
    • Process: The oxidation reaction results in the transformation of sesamin into asarinin with varying yields depending on reaction conditions.
  • Catalytic Conversion:
    • Catalysts: Heterogeneous catalysts such as phosphotungstic acid or zeolite beta.
    • Parameters: Reaction temperature (70–90°C), catalyst loading (1.0–3.0%), and rotation speed (200–400 rpm) significantly influence the yield and efficiency of conversion .

These methods provide versatile approaches for producing asarinin at scale.

Asarinin's diverse biological activities lend it to various applications:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, asarinin is being explored for potential use in drug formulations targeting cancer and allergic diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for inclusion in dietary supplements aimed at promoting health and preventing oxidative stress-related diseases.
  • Food Industry: Asarinin may also find applications in food preservation due to its antibacterial effects .

Recent studies have focused on the interactions between asarinin and various biological targets:

  • CGRP Receptor Interaction: Molecular dynamics simulations indicate that asarinin binds effectively to the calcitonin gene-related peptide receptor, suggesting its role in migraine treatment .
  • Mast Cell Activation: Asarinin has been shown to inhibit mast cell activation via Src family kinase pathways, highlighting its potential in managing allergic responses .

These studies underscore the importance of understanding asarinin's interactions for therapeutic development.

Asarinin shares structural similarities with several other lignans and compounds. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
SesaminFurofuran LignanAntioxidant, Anti-cancerPrecursor to Asarinin
PellitorinePiperidineAnticoagulantSignificant anticoagulant activity
Lignans (general)VariousAntioxidant, Anti-inflammatoryDiverse physiological effects

Asarinin is unique due to its specific furofuran structure and pronounced biological activities that differentiate it from other lignans like sesamin .

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

354.11033829 g/mol

Monoisotopic Mass

354.11033829 g/mol

Heavy Atom Count

26

UNII

F6PWY73ZGT
C3RVX72NMG

Other CAS

133-05-1

Wikipedia

Asarinin

Dates

Modify: 2023-08-15

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